molecular formula C20H23ClN2O4 B2669172 Fmoc-D-Orn-OH.HCl CAS No. 1820569-07-0

Fmoc-D-Orn-OH.HCl

Cat. No.: B2669172
CAS No.: 1820569-07-0
M. Wt: 390.86
InChI Key: RGRQRWUUJPISQG-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Orn-OH.HCl, also known as N-α-Fmoc-N-δ-t.-Boc-D-ornithine hydrochloride, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Orn-OH.HCl typically involves the protection of the amino group of D-ornithine with the Fmoc group. This can be achieved by reacting D-ornithine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Fmoc-D-Orn-OH.HCl involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group of D-ornithine, preventing unwanted side reactions during the synthesis process. The Fmoc group is then removed under basic conditions, allowing the free amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the D-ornithine amino acid, which provides specific structural and functional properties to the synthesized peptides. This makes it particularly useful in the synthesis of peptides with specific biological activities .

Properties

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQRWUUJPISQG-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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